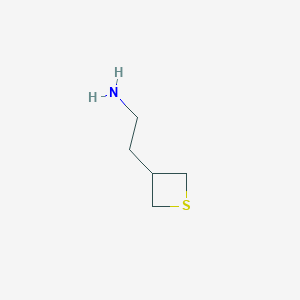

2-(Thietan-3-yl)ethan-1-amine

Descripción

BenchChem offers high-quality 2-(Thietan-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thietan-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(thietan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXVRWKWMWYBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352242-97-7 | |

| Record name | 2-(thietan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 1-(Thietan-3-yl)ethan-1-amine (CAS 1545881-38-6)

[1]

Executive Summary

1-(Thietan-3-yl)ethan-1-amine (CAS 1545881-38-6) is a specialized heterocyclic building block used primarily in early-stage drug discovery and medicinal chemistry. It features a thietane ring —a strained, four-membered sulfur-containing heterocycle—substituted with a reactive ethylamine handle.

This compound is of significant interest to researchers exploring bioisosteres for cyclobutanes or gem-dimethyl groups. The thietane moiety offers unique physicochemical properties, including altered lipophilicity (LogP) and metabolic stability profiles compared to its oxygenated counterpart (oxetane). This guide details the supply chain, safety protocols, and synthetic utility of this reagent.

Part 1: Chemical Identity & Properties[2]

1-(Thietan-3-yl)ethan-1-amine is characterized by a primary amine attached to an ethyl linker, which is anchored to the 3-position of a thietane ring.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 1545881-38-6 |

| IUPAC Name | 1-(Thietan-3-yl)ethan-1-amine |

| Synonyms | 1-(3-Thietanyl)ethylamine; Enamine-ENAH03BB4F63 |

| Molecular Formula | C₅H₁₁NS |

| Molecular Weight | 117.21 g/mol |

| Physical State | Liquid (typically colorless to pale yellow) |

| Boiling Point | Predicted ~180–190°C (at 760 mmHg) |

| Density | ~1.05 g/cm³ (Predicted) |

| Basicity (pKa) | ~9.5–10.5 (Amine), Thietane sulfur is weakly basic |

Part 2: Supply Chain & Sourcing

Validated Suppliers

This compound is primarily manufactured by Enamine (a major provider of building blocks) and distributed globally through catalog aggregators like Sigma-Aldrich (Merck) .

-

Primary Supplier: Sigma-Aldrich (Merck)

-

Catalog Number: ENAH03BB4F63 (Enamine reference)

-

Purity Standards: Typically ≥95% (NMR/GC)

-

Lead Time: Often a "make-to-order" or "ship-from-origin" item, requiring 2–4 weeks for delivery if not in local stock.

Sourcing Note: Due to the specific chirality potential (the 1-aminoethyl group creates a chiral center), verify if the supplier provides the racemate or a specific enantiomer. Most standard catalog numbers refer to the racemate unless specified as (R) or (S).

Part 3: Safety & Handling (HSE) Profile

Signal Word: DANGER

This compound presents dual hazards: chemical reactivity (combustible) and physiological toxicity (corrosive/harmful).

Hazard Classifications (GHS)

-

H227: Combustible liquid.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H314: Causes severe skin burns and eye damage.

Critical Safety Protocols

-

Odor Control: Thietanes often carry a characteristic sulfurous "stench." Handle only in a high-efficiency fume hood.

-

Corrosive Handling: Wear butyl rubber or nitrile gloves (double-gloved recommended), safety goggles, and a face shield. The amine functionality combined with the sulfur heterocycle can cause rapid tissue damage.

-

Fire Safety: Store away from heat/sparks. Do not use open flames near the workspace.

Part 4: Technical Application & Protocols

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory. Thietanes are susceptible to oxidation (forming sulfoxides/sulfones) and ring-opening polymerization upon prolonged exposure to air and moisture.

-

Container: Tightly sealed amber glass vials.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate.

-

Insoluble/Immiscible: Water (at neutral pH, though the amine salt is soluble).

Synthetic Protocol: Amide Coupling (General Procedure)

This protocol describes coupling 1-(thietan-3-yl)ethan-1-amine with a carboxylic acid to form a pharmacophore.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1-(Thietan-3-yl)ethan-1-amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF under Nitrogen. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU and stir for 10 minutes to form the active ester.

-

Addition: Add 1-(thietan-3-yl)ethan-1-amine dropwise via syringe.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+117 mass shift).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid), water, and brine.

-

Purification: Flash chromatography. Note: Avoid strong acidic workups if preserving the thietane ring is critical, as strong acids can induce ring opening.

Part 5: Structural Significance & Reactivity

The Thietane Scaffold in Drug Design

The thietane ring serves as a bioisostere for:

-

Cyclobutane: Similar steric bulk but higher polarity.

-

Oxetane: Thietanes are more lipophilic and have a "soft" Lewis basic center (Sulfur) compared to the "hard" Oxygen in oxetanes.

Oxidation Potential: A key feature of this building block is the ability to oxidize the sulfur atom post-coupling. This allows researchers to tune the polarity of the final drug candidate:

-

Sulfide (Parent): Lipophilic, metabolic liability (S-oxidation).

-

Sulfoxide (S=O): Chiral sulfur, increased polarity.

-

Sulfone (O=S=O): Highly polar, strong hydrogen bond acceptor, metabolically stable.

Visualizing the Reactivity Pathway

The following diagram illustrates the structural core and its divergent synthetic pathways (Amide Coupling vs. Oxidation).

Caption: Divergent synthetic utility of CAS 1545881-38-6, showing amide bond formation followed by optional sulfur oxidation to modulate physicochemical properties.

References

-

Sigma-Aldrich (Merck). Product Detail: 1-(thietan-3-yl)ethan-1-amine (Enamine-ENAH03BB4F63). Retrieved from

-

PubChem. Compound Summary: 1-(thietan-3-yl)ethan-1-amine (CAS 1545881-38-6). Retrieved from

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[1] (Contextual reference for 4-membered heterocycle bioisosteres).

-

Enamine. Building Blocks Catalog: Thietanes. Retrieved from

Bioisosteric Potential of Thietane Rings in Drug Design

[1][2][3][4][5]

Executive Summary

While oxetane rings have become a staple in modern medicinal chemistry for their ability to modulate lipophilicity and metabolic stability, their sulfur-containing counterparts—thietanes —remain an underutilized tactical element.[1][2][3][4] This guide analyzes the thietane ring (a four-membered sulfur heterocycle) not merely as a sulfur analog of oxetane, but as a tunable bioisosteric scaffold .[1]

Unlike oxetane, which is locked into a single polarity profile, thietane offers a "three-state" electronic switch based on the oxidation state of the sulfur atom: the lipophilic sulfide (S\u1d34\u1d34), the polar sulfoxide (S\u1d34\u1d35), and the highly polar, hydrogen-bond-accepting sulfone (S\u1d35\u1d34). This guide provides the structural, physicochemical, and synthetic frameworks necessary to deploy thietanes effectively in lead optimization.

Part 1: Physicochemical Profiling & Bioisosteric Mapping

The thietane ring exhibits distinct geometric and electronic properties compared to its carbon (cyclobutane) and oxygen (oxetane) congeners. The longer C–S bond (1.82 Å vs 1.54 Å for C–C and 1.45 Å for C–O) results in a more pronounced ring pucker and a larger molecular volume.

Comparative Physicochemical Metrics

The following table summarizes key properties of 3-substituted four-membered rings. Note the dramatic shift in properties upon S-oxidation.

| Property | Cyclobutane | Oxetane | Thietane (S\u1d34\u1d34) | Thietane-1,1-Dioxide (S\u1d35\u1d34) |

| Bond Length (X–C) | 1.55 Å | 1.45 Å | 1.82 Å | 1.82 Å |

| Ring Pucker Angle | ~30° | ~0–10° (Planar) | ~30–35° | ~30° |

| LogP Trend | High (Lipophilic) | Low (Polar) | High (Lipophilic) | Low (Polar) |

| H-Bond Acceptor | No | Strong (Lone pairs) | Weak | Strong (Sulfonyl oxygens) |

| Metabolic Liability | Hydroxylation | Generally Stable | S-Oxidation | Generally Stable |

| Bioisostere For | Gem-dimethyl | Carbonyl / Morpholine | Cyclobutane / Thioether | Cyclic Sulfone / Amide |

The "Tunable" Polarity Switch

The core advantage of the thietane scaffold is the ability to fine-tune physicochemical properties post-synthesis.

-

S(II) Thietane: Mimics the lipophilicity of cyclobutane but introduces a soft nucleophile. Useful for filling hydrophobic pockets where a slight dipole is tolerated.

-

S(VI) Thietane Dioxide: Acts as a bioisostere for cyclic amides or carbonyls. It significantly lowers LogP and can serve as a rigid spacer that engages in hydrogen bonding via the sulfonyl oxygens.

Part 2: Structural Biology & Ligand Design

Conformational Analysis (The "Butterfly" Effect)

Unlike the relatively planar oxetane, thietane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing interactions.

-

Implication: When using thietane as a linker (e.g., 3,3-disubstituted), the exit vectors of the substituents are not collinear. This angle (approx. 145°) must be accounted for during scaffold hopping exercises.

-

Design Tip: Use 3,3-disubstituted thietane dioxides to replace 4,4-disubstituted piperidines or cyclohexanes when a reduction in molecular weight and a specific vector bend are required.

Metabolic Pathways & Toxicity

A primary concern with sulfur heterocycles is metabolic S-oxidation. While often a clearance liability, in the case of thietanes, the oxidized metabolites (sulfoxides/sulfones) are often pharmacologically active and more stable.

Toxicity Warning: Unsubstituted thietanes possess alkylating potential (similar to mustards), though significantly less than thiiranes. 3,3-disubstitution sterically hinders nucleophilic attack at the ring carbons, mitigating alkylation risks.

Figure 1: Metabolic fate of the thietane ring. The primary route is S-oxidation.[5] Ring opening is a secondary risk mitigated by substitution at the C3 position.

Part 3: Synthetic Accessibility & Protocols[5]

Synthesis of the thietane ring is less trivial than oxetane formation due to the high nucleophilicity of sulfur (leading to polymerization) and the strain energy.

Core Synthetic Strategies

-

Double Nucleophilic Displacement: Reaction of 1,3-dihaloalkanes with sulfide sources.[6]

-

Ring Expansion: Conversion of thiiranes (episulfides) to thietanes using dimethylsulfoxonium methylide.

-

Reduction of Thietan-3-one: A common commercial starting material, thietan-3-one, can be reduced or functionalized to access diverse 3-substituted derivatives.[7]

Detailed Protocol: Synthesis of 3-Substituted Thietane via 1,3-Dihalide Cyclization

This protocol describes the formation of a 3,3-disubstituted thietane, a common motif in drug design to prevent metabolic alpha-deprotonation.

Reagents:

-

2,2-Disubstituted-1,3-dibromopropane (1.0 equiv)

-

Sodium Sulfide nonahydrate (Na₂S[8]·9H₂O) (1.2 equiv)

-

Solvent: Ethanol/Water (1:1) or DMF (for lipophilic substrates)

Step-by-Step Methodology:

-

Preparation: Dissolve Na₂S·9H₂O in a 1:1 mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

-

Addition: Heat the sulfide solution to 50°C. Add the 1,3-dibromopropane derivative dropwise over 30 minutes. Critical: Slow addition favors intramolecular cyclization over intermolecular polymerization.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor consumption of starting material via TLC (stain with KMnO₄).

-

Workup: Cool to room temperature. Dilute with water and extract 3x with pentane or diethyl ether (thietanes are often volatile; avoid high-boiling solvents if possible).

-

Oxidation (Optional): To generate the sulfone, redissolve the crude thietane in DCM and treat with 2.5 equiv of m-CPBA at 0°C.

Figure 2: Synthetic decision tree for accessing different thietane oxidation states.

Part 4: Case Studies & Applications

Thietanose Nucleosides (Antiviral)

In the search for stable nucleoside analogs, the ribose oxygen was replaced with sulfur.

-

Mechanism: The thietane ring mimics the sugar pucker required for viral polymerase recognition but resists hydrolytic cleavage.

-

Outcome: Thietanose derivatives showed potent activity against HIV and HSV, validating the thietane ring as a bioisostere for furanose systems.

Thietane Dioxides in LpxC Inhibitors

-

Challenge: Developing inhibitors for LpxC (a target in Gram-negative bacteria) required a zinc-binding motif with a rigid linker.

-

Solution: A thietane dioxide linker was used to replace a flexible alkyl chain.

-

Result: The sulfone oxygens provided auxiliary hydrogen bonds within the active site, while the ring constrained the linker geometry, improving entropic binding affinity.

References

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Institutes of Health (PMC) [Link]

-

Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv [Link][7]

-

Recent synthesis of thietanes Source: National Institutes of Health (PMC) [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides Source: Journal of Organic Chemistry (ACS) [Link]

-

Alkylating potential of oxetanes (Comparative context for strained rings) Source: PubMed [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Thietan-3-yl Ethylamine Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Four-membered heterocycles, once considered niche curiosities, are now integral components in modern medicinal chemistry. Among these, the thietane ring, a sulfur-containing four-membered heterocycle, has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules.[1][2] This guide focuses on a specific, high-value subclass: thietan-3-yl ethylamine derivatives. We will explore the strategic importance of this scaffold, detail core synthetic methodologies with an emphasis on mechanistic rationale, and highlight its applications in drug discovery. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for chemists in the pharmaceutical and biotechnology sectors.

The Strategic Value of the Thietane Scaffold

The thietane moiety is increasingly employed by medicinal chemists as a versatile design element.[1] Unlike its more common oxygen-containing counterpart, the oxetane, the thietane ring offers a distinct set of properties stemming from the presence of the sulfur atom.[2]

1.1 A Unique Bioisostere:

The thietane ring is recognized as a valuable bioisostere for commonly used groups like gem-dimethyl, carbonyl, and other saturated heterocycles.[3] Its puckered, three-dimensional structure allows for the exploration of new chemical space, moving away from the "flatland" of aromatic rings that have historically dominated drug design.[3] This three-dimensionality can lead to improved target engagement and selectivity.[4]

1.2 Modulation of Physicochemical Properties:

The incorporation of a thietane ring can profoundly influence a molecule's properties:

-

Solubility and Polarity: The sulfur atom, particularly when oxidized to the sulfoxide or sulfone state, can significantly increase the polarity and aqueous solubility of a compound—a critical factor for improving pharmacokinetic profiles.

-

Metabolic Stability: The strained ring system is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Lipophilicity: The thietane ring can alter a molecule's lipophilicity (logP/logD), impacting its permeability and overall drug-like properties.

The thietan-3-yl ethylamine core combines these advantages with a key functional handle—the ethylamine side chain—which is primed for further chemical elaboration to interact with biological targets.

Core Synthetic Strategies

The synthesis of thietan-3-yl ethylamine derivatives primarily revolves around the construction and functionalization of the thietane-3-amine core. Several robust methods have been established.

2.1 Primary Route: Reductive Amination of Thietan-3-one

This is arguably the most direct and widely used method for preparing N-substituted thietan-3-amines.[5] The reaction proceeds by condensing thietan-3-one with ethylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Mechanistic Rationale and Causality

The choice of reagents is critical for the success of this one-pot reaction.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. Its acidic nature can also help catalyze imine formation. Other reagents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.[6]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to avoid unwanted reactions with the reducing agent.

-

pH Control: The reaction is often run in the presence of a mild acid, such as acetic acid, to facilitate the dehydration step that forms the imine. However, the pH must be carefully controlled to avoid decomposition of the acid-sensitive thietane ring.

The workflow for this key transformation is illustrated below.

Caption: Reductive amination workflow for thietan-3-yl ethylamine synthesis.

Detailed Experimental Protocol: Synthesis of N-ethylthietan-3-amine

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate scope.

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thietan-3-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Amine Addition: Add ethylamine (1.1 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-ethylthietan-3-amine.

2.2 Alternative Synthetic Routes

While reductive amination is common, other strategies exist for accessing the thietane core, which can then be functionalized. These include:

-

Cyclization of 1,3-Dihaloalkanes: The reaction of 1,3-dihalopropanes with a sulfur source like sodium sulfide is a traditional method for forming the thietane ring.[7]

-

Ring Expansion of Thiiranes: 2-(Chloromethyl)thiirane can rearrange to form a 3-functionalized thietane, providing another entry point to the core structure.[8][9]

-

Nucleophilic Substitution: Starting with thietan-3-ol, one can convert the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) and then perform a nucleophilic substitution with ethylamine.[10]

Elaboration and Diversification of the Scaffold

Once the N-ethylthietan-3-amine core is synthesized, the secondary amine provides a versatile handle for a wide array of chemical transformations to build molecular complexity.

| Reaction Type | Reagent Class | Resulting Moiety | Utility in Drug Design |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Introduces hydrogen bond donors/acceptors, mimics peptide bonds. |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Stable, acidic N-H, strong hydrogen bond acceptor.[5] |

| Urea Formation | Isocyanates | Urea | Bidentate hydrogen bond donor/acceptor, rigid linker.[5] |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | N-Aryl Amine | Connects the scaffold to aromatic systems for target binding.[5] |

| Further N-Alkylation | Alkyl Halides | Tertiary Amine | Modulates basicity (pKa) and lipophilicity.[11] |

This chemical versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Diversification pathways from the core thietan-3-yl ethylamine scaffold.

Applications in Medicinal Chemistry

The thietan-3-yl ethylamine scaffold and its parent thietane ring are found in a range of biologically active compounds, from pesticides to potential therapeutics.[8][12] The unique properties of the thietane ring have been leveraged to create novel analogs of existing drugs and to discover new chemical entities. For instance, thietane rings have been incorporated into D-ring modified taxoid anticancer agents and as bioisosteres in thromboxane A2 receptor antagonists.[12][13] While specific examples of thietan-3-yl ethylamine derivatives in late-stage clinical trials are not yet widespread, the scaffold represents a fertile ground for discovery programs targeting GPCRs, ion channels, and enzymes where an amino functionality is key for target interaction.

Conclusion and Future Outlook

The thietan-3-yl ethylamine scaffold is a valuable and increasingly accessible building block for medicinal chemistry. Its favorable physicochemical properties, combined with robust and versatile synthetic routes, make it an attractive starting point for the design of novel therapeutics. The ability to easily diversify the core structure allows for systematic exploration of chemical space and optimization of biological activity. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, we can expect to see the thietan-3-yl ethylamine motif and its derivatives play an even more prominent role in the development of next-generation medicines.

References

-

ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

Bentham Science Publishers. (2022, June 21). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. Retrieved from [Link]

-

Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1167-1172. Retrieved from [Link]

-

Ingenta Connect. (2022, March 4). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science Publishers. (2022, June 1). s Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones.

-

ResearchGate. (n.d.). Oxetanes and Thietanes | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active thietane-containing molecules. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the preparation of thietanamine.

-

Semantic Scholar. (2020, June 22). Recent synthesis of thietanes. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

-

Xu, W., & Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1385. Retrieved from [Link]

-

Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Thietanes and Derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, October 11). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

-

HM Publishers. (2024, May 30). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and Biological Evaluation of Some Thietane Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the synthesis of tertiary amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents [patents.google.com]

- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. WO2010039209A2 - Processes for the synthesis of tertiary amines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

The Unseen Architects: A Technical Guide to the Chemical Stability of Four-Membered Sulfur Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Four-membered sulfur-containing heterocycles, such as thietanes, thietes, and dithietanes, are emerging as valuable structural motifs in medicinal chemistry. Their unique conformational properties, inherent ring strain, and the ability of the sulfur atom to exist in multiple oxidation states offer a rich design space for modulating the physicochemical and pharmacological properties of drug candidates. However, the successful incorporation of these strained rings into therapeutic agents hinges on a thorough understanding of their chemical stability. This in-depth technical guide provides a comprehensive analysis of the factors governing the stability of these heterocycles, detailed methodologies for their assessment, and insights into their degradation pathways. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to empower researchers to confidently leverage the potential of four-membered sulfur heterocycles in the development of novel therapeutics.

Introduction: The Rising Prominence of Strained Sulfur Heterocycles

The quest for novel chemical matter in drug discovery has led to an increased appreciation for the role of small, strained ring systems.[1] Among these, four-membered heterocycles containing sulfur have garnered significant interest.[2][3] Unlike their more explored oxygen and nitrogen counterparts (oxetanes and azetidines), thietanes and their derivatives offer a unique combination of properties, including high polarity, a distinct three-dimensional shape, and a low molecular weight.[4] These characteristics can be strategically employed to enhance aqueous solubility, improve metabolic stability, and fine-tune the biological activity of drug candidates.[3]

However, the very feature that makes these rings attractive – their inherent ring strain – also renders them susceptible to specific degradation pathways. A comprehensive understanding of the chemical stability of thietanes, thietes, and dithietanes is therefore paramount for any successful drug development campaign. This guide will delve into the core principles of their stability, provide actionable protocols for its assessment, and explore the common degradation routes encountered in pharmaceutical development.

The Energetic Landscape: Understanding Ring Strain and Its Implications

The chemical reactivity and, consequently, the stability of four-membered sulfur heterocycles are intrinsically linked to their ring strain. This strain arises from the deviation of bond angles from their ideal values, leading to increased potential energy within the molecule.

The ring strain energy of thietane is approximately 19.6 kcal/mol, which is notably less than that of its oxygen analog, oxetane (around 25.5 kcal/mol).[5] This lower ring strain contributes to the generally greater stability of thietanes compared to oxetanes and azetidines, making them less prone to ring-opening reactions.[6]

The puckered conformation of the thietane ring is a key feature influencing its properties. This non-planar arrangement helps to alleviate some of the torsional strain within the ring.

Key Classes of Four-Membered Sulfur Heterocycles: A Stability Overview

This section will explore the chemical stability of the most prominent classes of four-membered sulfur heterocycles.

Thietanes: The Workhorse of the Family

Thietanes are the most well-studied class of four-membered sulfur heterocycles in medicinal chemistry. Their stability is a balance between the inherent ring strain and the strength of the carbon-sulfur bonds.

-

General Stability: Thietanes are relatively stable compounds, often isolable and amenable to a range of chemical transformations.[7] They are generally more stable than the corresponding three-membered thiiranes.

-

Oxidation State Matters: The sulfur atom in a thietane ring can be readily oxidized to the corresponding sulfoxide (thietane-1-oxide) and sulfone (thietane-1,1-dioxide).[7] This oxidation state significantly impacts the molecule's physicochemical properties and stability. Thietane dioxides, for instance, have been shown to reduce lipophilicity and improve metabolic stability in certain contexts.[8]

Thietes: The Unsaturated Analogs

Thietes are the unsaturated counterparts of thietanes, containing a double bond within the four-membered ring. Their stability is influenced by the interplay of ring strain and the electronic effects of the double bond.

Dithietanes and Dithietes: The Disulfide-Containing Rings

Dithietanes contain two sulfur atoms within the four-membered ring. The relative positions of the sulfur atoms define two isomers:

-

1,2-Dithietanes: With adjacent sulfur atoms, these are generally unstable and prone to ring-opening. The S-S bond is forced into a cisoid geometry, leading to repulsive interactions between the lone pairs of electrons and a weakened S-S bond.[9]

-

1,3-Dithietanes: With sulfur atoms at opposing corners of the ring, these are significantly more stable than their 1,2-isomers.[10]

1,2-Dithietes are unsaturated four-membered rings with adjacent sulfur atoms and are considered aromatic with 6 π electrons. This aromaticity imparts a higher degree of stability compared to their saturated counterparts, with some derivatives being isolable compounds.[11][12][13]

Degradation Pathways: Navigating the Chemical Liabilities

A thorough understanding of the potential degradation pathways of four-membered sulfur heterocycles is crucial for predicting their stability and for the rational design of stable drug candidates.

Ring-Opening Reactions: The Consequence of Strain

The primary degradation pathway for strained four-membered rings is through ring-opening reactions. These can be initiated by various factors:

-

Acid-Catalyzed Ring Opening: In the presence of acid, the sulfur atom can be protonated, forming a thietanium ion. This species is highly susceptible to nucleophilic attack, leading to ring cleavage.

-

Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the ring carbons, resulting in the opening of the thietane ring.

Reactions at the Sulfur Atom: Oxidation and Beyond

The sulfur atom in thietanes is a key site for chemical transformations that can be considered both synthetic modifications and degradation pathways.

-

S-Oxidation: As previously mentioned, the sulfur atom can be oxidized to a sulfoxide or a sulfone. While often a deliberate synthetic step, uncontrolled oxidation can be a degradation pathway. Sulfides can be aerobically oxidized to sulfoxides, a reaction that can be photocatalyzed.[5][14]

-

Electrophilic Attack: The sulfur atom can be attacked by electrophiles, leading to the formation of sulfonium salts, which can then undergo further reactions.

Photodegradation: The Impact of Light

Exposure to light, particularly UV radiation, can induce photochemical reactions in sulfur-containing heterocycles. This can lead to the formation of reactive intermediates and subsequent degradation products.[15] The photostability of a drug substance is a critical parameter that must be evaluated according to regulatory guidelines.

Assessing Chemical Stability: A Practical Guide

A systematic approach to evaluating the chemical stability of drug candidates containing four-membered sulfur heterocycles is essential. This typically involves a combination of forced degradation studies and long-term stability testing.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would typically encounter during storage and handling.[6][16][17] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[18] A degradation of 5-20% is generally targeted to ensure that degradation products are formed at detectable levels.[16][19]

-

Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic) is crucial to assess susceptibility to hydrolysis.[16]

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to evaluate the potential for oxidative degradation.[19]

-

Thermal Stress: The drug substance is exposed to elevated temperatures to assess its thermal stability.[16]

-

Photostability: The drug substance is exposed to light sources that emit both visible and UV radiation to determine its sensitivity to light.[16]

Experimental Protocol: Forced Degradation Study for a Thietane-Containing API

Objective: To identify the potential degradation products of a thietane-containing Active Pharmaceutical Ingredient (API) under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

Thietane-containing API

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector or Mass Spectrometer

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To separate aliquots of the API stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure for acid hydrolysis using 0.1 M NaOH and 1 M NaOH.

-

Neutralize the samples with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To separate aliquots of the API stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

-

Store the solutions at room temperature for a defined period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid API in a forced degradation chamber at an elevated temperature (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the API to the same thermal stress.

-

At each time point, dissolve the solid sample or dilute the solution for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

After the exposure period, prepare the samples for HPLC analysis.

-

-

Analysis:

-

Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

-

Identify and quantify any degradation products formed.

-

Characterize the structure of significant degradation products using techniques such as LC-MS and NMR.

-

Stability in Biorelevant Media

For orally administered drugs, assessing stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is critical.[20] This provides insights into how the drug will behave in the gastrointestinal tract.

A study on a 2'-spirothietane modified uridine phosphoramidate showed high stability in SGF (t₁/₂ > 6 hours), but instability in fasted state simulated intestinal fluid (fassif).[21] This highlights the importance of evaluating stability in various biorelevant media.

Experimental Protocol: Stability Assessment in Simulated Gastric Fluid (SGF)

Objective: To determine the stability of a four-membered sulfur heterocycle-containing compound in a simulated gastric environment.

Materials:

-

Test compound

-

Simulated Gastric Fluid (SGF) powder (or prepare according to USP)

-

Hydrochloric acid

-

Sodium hydroxide

-

Water bath or incubator at 37 °C

-

HPLC system

Procedure:

-

Preparation of SGF: Prepare SGF according to the United States Pharmacopeia (USP) specifications. The final solution should have a pH of approximately 1.2.

-

Sample Preparation: Prepare a stock solution of the test compound in a minimal amount of a suitable co-solvent (if necessary) and then dilute it with SGF to the final desired concentration.

-

Incubation: Incubate the sample solution in a water bath or incubator at 37 °C.

-

Time Points: Withdraw aliquots of the sample at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by neutralizing the pH with sodium hydroxide and/or by adding a suitable organic solvent to precipitate the enzyme (if present).

-

Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate constant and half-life (t₁/₂) of the compound in SGF.

Computational Approaches to Predicting Stability

In recent years, computational chemistry has become an invaluable tool for predicting the stability and degradation pathways of drug molecules.[22] Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms and calculate the activation energies for various degradation pathways.[23] This allows for the early identification of potential liabilities in a drug candidate, guiding the design of more stable analogs.

For four-membered sulfur heterocycles, computational models can be used to:

-

Predict the most likely sites of nucleophilic or electrophilic attack.

-

Model the ring-opening reactions under different conditions.

-

Calculate the relative stabilities of different oxidation states.

-

Predict the metabolic fate of the molecule.

Conclusion: Harnessing the Potential of Strained Sulfur Heterocycles

Four-membered sulfur heterocycles represent a promising, yet under-explored, area of chemical space for drug discovery. Their unique structural and electronic properties offer exciting opportunities for the development of novel therapeutics with improved properties. However, their successful application is contingent on a deep and nuanced understanding of their chemical stability.

By employing a systematic approach that combines a strong theoretical foundation with rigorous experimental evaluation, researchers can confidently navigate the challenges associated with these strained ring systems. The strategic use of forced degradation studies, stability assessments in biorelevant media, and computational modeling will enable the rational design of stable and effective drug candidates. As our understanding of the chemistry of these fascinating molecules continues to grow, so too will their impact on the future of medicine.

Visualizations

Degradation Pathways of Thietanes

Caption: Key Degradation Pathways of Thietanes

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in microbiology, 14(9), 398–405. [Link]

- Sugihara, T., Wakabayashi, Y., Nagasawa, Y., & Ishii, A. (1999). Reaction of 1,2-Dithiete with Alkenes and Alkynes: Experimental and Theoretical Study. The Journal of Organic Chemistry, 64(23), 8594-8600.

-

Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Request PDF. Retrieved from [Link]

- Diehl, F., Meyer, H., Schweig, A., Hess, B. A., & Fabian, J. (1989). 1,2-Dithiete is more stable than 1,2-dithioglyoxal as evidenced by a combined experimental and theoretical IR spectroscopic approach. Journal of the American Chemical Society, 111(19), 7651-7653.

-

Voronkov, M. G., & Deryagina, E. N. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3538. [Link]

- Ishii, A., Nakabayashi, M., & Nakayama, J. (2000). Chemistry of Dithiiranes, 1,2-Dithietanes, and 1,2-Dithietes. Advances in Heterocyclic Chemistry, 77, 221-284.

- Al-Otaibi, J. S. (2023). study of dithioglyoxal conformations and how it is formed from 1, 2-ditate by DFT method. Journal of the Nigerian Society of Physical Sciences, 5(2), 1238.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

NECTAR COST. (n.d.). Titanium(IV) hydrolysis constants. Retrieved from [Link]

- Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38249-38254.

- Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508.

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

- Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology, 20(21), 1322-1330.

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Rapan, M., & Skaljac, M. (2021). The effect of pH on the nucleation of titania by hydrolysis of TiCl 4. ResearchGate. Retrieved from [Link]

- Bura-Nakić, E., & Fio, F. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Pharmaceutics, 16(12), 1735.

-

NECTAR COST. (n.d.). Titanium(III) hydrolysis constants. Retrieved from [Link]

- De la Cruz, M., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. Journal of Medicinal Chemistry, 65(23), 15686-15703.

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

Pharmaceutical Laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

- Singh, S., & Singh, P. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

SciELO. (2024, June 9). CONVERSION RATE CONTROL OF TiCl4 HYDROLYSIS TO PREPARE NANO TiO2. Retrieved from [Link]

-

Iowa State University Digital Repository. (n.d.). Photoassisted reduction of sulfoxides and the photocatalytic degradation of cyanuric acid. Retrieved from [Link]

- Wang, Z., et al. (2015). Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2. Chemical Science, 6(6), 3438-3444.

-

ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]

- Zhang, X., et al. (2025). Computational Explorations of Th4+ First Hydrolysis Reaction Constants: Insights from Ab Initio Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 129(5), 1234-1245.

-

ResearchGate. (n.d.). Oxetanes and Thietanes | Request PDF. Retrieved from [Link]

- Block, E. (2008). 39.12 Thietanes, 1,2-Oxathietanes, and Derivatives. In Science of Synthesis (Vol. 39, pp. 653-710). Thieme.

- Kataev, V. A., Meshcheryakova, S. A., Lazarev, V. V., & Kuznetsov, V. V. (2014). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of Organic Chemistry, 50(8), 1184-1189.

- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410.

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

- Neilson, A. P., & R. J. T. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 348, 129088.

- ChemistrySelect. (2024). Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco‐Friendly Aerobic Oxidation of Sulfides to Sulfoxides. ChemistrySelect, 9(24), e202400903.

- Kiss, G., et al. (2013). Computational design of catalytic dyads and oxyanion holes for ester hydrolysis. PLoS ONE, 8(10), e75128.

- May, D., & Schlosser, M. (2001). Dithianylium Salts as Versatile Reagents for Organofluorine Chemistry: Fluorodesulfuration in the Presence of Various O- and N-Nucleophiles. Helvetica Chimica Acta, 84(8), 2243-2252.

- Ling, J., et al. (2021). The thermal decomposition of studtite: analysis of the amorphous phase. Scientific Reports, 11(1), 1-8.

- Wang, Y., et al. (2018). Computational study on the hydrolysis of halomethanes. The Journal of Physical Chemistry A, 122(48), 9495-9506.

- Sławiński, J., & Szafarek, S. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(15), 4606.

- Wang, Y., et al. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. Polymers, 14(6), 1121.

- Al-Hamamre, Z., & Al-Zboon, K. (2015). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. International Journal of Chemical Reactor Engineering, 13(2), 161-169.

Sources

- 1. researchgate.net [researchgate.net]

- 2. neuroquantology.com [neuroquantology.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco‐Friendly Aerobic Oxidation of Sulfides to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. Thietane Dioxide - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. qcs.shahrood.iau.ir [qcs.shahrood.iau.ir]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. onyxipca.com [onyxipca.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Computational design of catalytic dyads and oxyanion holes for ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(Thietan-3-yl)ethan-1-amine in Modern Drug Discovery

Executive Summary

The exploration of novel, saturated small-ring heterocycles has become a cornerstone of modern medicinal chemistry. 2-(Thietan-3-yl)ethan-1-amine (PubChem CID 82593584) is a highly versatile, sulfur-containing aliphatic building block. By combining a strained four-membered thietane ring with a flexible ethylamine linker, this compound serves as a critical intermediate for introducing bioisosteric modifications into drug candidates[1]. This guide provides an in-depth technical analysis of its physicochemical properties, structural utility, and a self-validating synthetic methodology designed for scalable drug discovery programs.

Physicochemical Profiling & Bioisosteric Rationale

In drug design, four-membered saturated rings such as oxetanes, azetidines, and cyclobutanes are frequently deployed to modulate physicochemical properties[2]. The thietane ring—the sulfur analog—has garnered increasing attention as an innovative bioisostere[3].

Replacing traditional motifs (like piperidines, cyclobutanes, or flat aromatic rings) with a thietane system offers several distinct pharmacological advantages:

-

Modulated Lipophilicity: The sulfur atom alters the LogD profile of the parent molecule, often striking an optimal balance between aqueous solubility and membrane permeability[2].

-

Enhanced 3D Vectorality: The puckered conformation of the thietane ring projects substituents into novel three-dimensional chemical space, which can improve target specificity and reduce off-target binding[4].

-

Metabolic Stability: Saturated sulfur heterocycles can block vulnerable metabolic hotspots. Furthermore, the sulfur atom can be deliberately oxidized to a sulfoxide or sulfone post-synthesis to fine-tune the topological polar surface area (TPSA) and hydrogen-bonding capabilities[2].

Quantitative Data Summary

The fundamental chemical and predictive properties of 2-(thietan-3-yl)ethan-1-amine are summarized below[5]:

| Property | Value |

| Compound Name | 2-(Thietan-3-yl)ethan-1-amine |

| PubChem CID | 82593584 |

| CAS Registry Number | 1352242-97-7 |

| Molecular Formula | C₅H₁₁NS |

| Molecular Weight | 117.21 g/mol |

| Monoisotopic Mass | 117.06122 Da |

| Predicted XLogP | 0.3 |

| [M+H]⁺ Adduct (m/z) | 118.06850 |

| SMILES | C1C(CS1)CCN |

| InChIKey | BEXVRWKWMWYBDY-UHFFFAOYSA-N |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(thietan-3-yl)ethan-1-amine requires careful reagent selection to prevent the premature opening of the strained thietane ring. The following protocol outlines a highly efficient, three-step linear sequence starting from commercially available thietan-3-one[6].

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

-

Objective: Convert thietan-3-one to 2-(thietan-3-ylidene)acetonitrile.

-

Causality & Choice: The HWE reaction (using diethyl cyanomethylphosphonate and a mild base like NaH or DBU in THF) is chosen over a standard Wittig reaction because it provides superior yields and prevents the base-catalyzed enolization/decomposition of the strained thietane ketone.

-

Validation: Monitor via LC-MS and ¹H NMR. The reaction is complete when the starting ketone is consumed and a distinct exocyclic vinylic proton signal appears in the NMR spectrum.

Step 2: Chemoselective Double Bond Reduction

-

Objective: Reduce the intermediate to 2-(thietan-3-yl)acetonitrile.

-

Causality & Choice: Transition-metal catalyzed hydrogenation (e.g., H₂ with Pd/C) is strictly avoided. The thietane sulfur atom will rapidly poison palladium catalysts, and the strained four-membered ring is highly susceptible to hydrogenolytic cleavage. Instead, Sodium Borohydride (NaBH₄) in an alcoholic solvent is utilized. NaBH₄ chemoselectively reduces the conjugated exocyclic double bond without perturbing the thioether linkage[6].

-

Validation: Confirm the disappearance of the vinylic proton via ¹H NMR.

Step 3: Nitrile Reduction to Primary Amine

-

Objective: Convert 2-(thietan-3-yl)acetonitrile to the target 2-(thietan-3-yl)ethan-1-amine.

-

Causality & Choice: Nitriles are recalcitrant to mild reduction. Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether or THF is employed as a powerful hydride donor to fully reduce the nitrile carbon to a primary amine[6].

-

Validation: This step is validated by Infrared (IR) spectroscopy—specifically, the disappearance of the sharp nitrile stretch at ~2250 cm⁻¹—and high-resolution mass spectrometry (HRMS) confirming the exact mass of the [M+H]⁺ adduct at 118.06850 m/z[5].

Visualizations

Fig 1. Step-by-step synthetic workflow for 2-(thietan-3-yl)ethan-1-amine.

Fig 2. Bioisosteric replacement strategy utilizing the thietane motif.

References

-

PubChemLite Database. "2-(thietan-3-yl)ethan-1-amine (C5H11NS)". Université du Luxembourg. URL: [Link]

- Google Patents. "Process for the preparation of thietane derivatives" (US20160052907A1). United States Patent and Trademark Office.

-

National Institutes of Health (PMC). "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group". ACS Med Chem Lett. URL:[Link]

-

Chemistry World. "'Stimulating discovery' leads to strategy to swap oxygen in saturated rings". Royal Society of Chemistry. URL:[Link]

-

RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3]heptanes". Organic & Biomolecular Chemistry. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryworld.com [chemistryworld.com]

- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 5. PubChemLite - 2-(thietan-3-yl)ethan-1-amine (C5H11NS) [pubchemlite.lcsb.uni.lu]

- 6. US20160052907A1 - Process for the preparation of thietane derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of Thietane Amines

Introduction: The Rising Prominence of Thietanes in Modern Chemistry

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry and drug discovery.[1][2] Its unique stereoelectronic properties, including a pronounced three-dimensional structure and the ability to act as a bioisosteric replacement for other functional groups, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3][4][5] Thietane amines, particularly 3-aminothietane and its N-substituted derivatives, are key building blocks that introduce a basic center, enabling crucial interactions with biological targets and improving properties such as solubility.

This technical guide provides a comprehensive overview of the principal nucleophilic substitution protocols involving thietane amines. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind the experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively. The protocols described herein are designed to be self-validating, with clear causality and supporting evidence from authoritative sources.

PART 1: N-Functionalization of 3-Aminothietane

The most common and synthetically valuable nucleophilic substitution reactions involving thietane amines are those that occur at the nitrogen atom of 3-aminothietane. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reductive Amination of Thietan-3-one

Reductive amination is a highly efficient and versatile one-pot method for the synthesis of N-substituted 3-aminothietanes, starting from the corresponding ketone, thietan-3-one.[4] This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine.

Mechanism & Scientific Rationale: The reaction is typically carried out under acidic conditions to catalyze the formation of the iminium ion intermediate. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions. Alternatively, sodium borohydride (NaBH₄) can be used, often with an activator like a protic acid, which protonates the imine, making it more susceptible to reduction.[3]

Workflow for Reductive Amination

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis of N-Benzyl-thietan-3-amine

This protocol details the synthesis of a representative N-alkylated thietane amine via reductive amination.

-

Materials:

-

Thietan-3-one

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of thietan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) followed by acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any potential exotherm and gas evolution.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-thietan-3-amine.

-

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions over ketones. |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent that effectively dissolves reactants. |

| Catalyst | Acetic Acid | Facilitates iminium ion formation. |

| Temperature | Room Temperature | Sufficient for both iminium formation and reduction. |

| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acetic acid and quenches excess reducing agent. |

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental method for forming C-N bonds by reacting 3-aminothietane with an alkyl halide.[4] This is a classic SN2 reaction where the amine acts as the nucleophile.

Mechanism & Scientific Rationale: The lone pair of electrons on the nitrogen of 3-aminothietane attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrogen halide (HX) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is typically used.

A significant challenge with this method is the potential for over-alkylation.[6][7] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Using a large excess of the starting amine can help to favor the mono-alkylated product.

Experimental Protocol: Synthesis of N-Ethyl-thietan-3-amine

-

Materials:

-

3-Aminothietane hydrochloride

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of 3-aminothietane hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add ethyl iodide (1.1 eq) dropwise at room temperature. Causality: K₂CO₃ acts as both the base to free the amine from its hydrochloride salt and to scavenge the HI produced during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) to accelerate the reaction. Monitor progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

-

Purify by column chromatography if necessary.

-

N-Acylation and Sulfonylation

The formation of amides and sulfonamides from 3-aminothietane is a robust and highly reliable nucleophilic substitution reaction.[4][8] These functional groups are prevalent in pharmaceuticals due to their stability and ability to act as hydrogen bond donors and acceptors.

Mechanism & Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of an acyl chloride or anhydride, or the sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl generated.[9]

Workflow for N-Acylation

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO1996026203A1 - Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Double-Edged Sword of Thietane Amines in Medicinal Chemistry

An In-depth Technical Guide to the Safe Handling and Application of Air-Sensitive Thietane Amine Compounds

Thietanes, four-membered heterocycles containing a sulfur atom, have emerged as a structural motif of significant interest in modern drug discovery.[1] Their unique, strained ring system imparts a desirable three-dimensionality and can favorably modulate the physicochemical properties of bioactive molecules, enhancing parameters like solubility and metabolic stability.[1] When functionalized with an amine group, these compounds become powerful building blocks for novel therapeutics, from antiviral to anticancer agents.[2][3]

However, the very features that make thietane amines valuable also render them challenging to handle. The amine functionality is susceptible to oxidation, and the strained sulfur-containing ring can be prone to various degradation pathways upon exposure to atmospheric oxygen and moisture.[4][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific principles for the safe and effective manipulation of these potent yet sensitive compounds. We will move beyond rote instructions to explain the causality behind each technique, ensuring every procedure is a self-validating system for maintaining the integrity of your materials.

Part 1: Understanding the Inherent Reactivity of Thietane Amines

A mastery of handling requires a foundational understanding of the compound's nature. The air sensitivity of thietane amines is not arbitrary; it is a direct consequence of their molecular structure and electron distribution.

Physicochemical Properties and Sources of Sensitivity

The thietane ring is a puckered, four-membered system with significant ring strain (approx. 19.6 kcal/mol).[4] This strain makes the ring susceptible to opening reactions initiated by nucleophiles or electrophiles.[4][6] The primary sources of air-sensitivity are twofold:

-

Amine Oxidation: The nitrogen atom of the amine group has a lone pair of electrons that can be readily oxidized by atmospheric O₂, leading to the formation of N-oxides or other degradation products. This process can alter or destroy the compound's biological activity.

-

Sulfur Oxidation: The sulfur atom in the thietane ring is also susceptible to oxidation, forming the corresponding thietane-1-oxide (a sulfoxide) or thietane-1,1-dioxide (a sulfone).[4] This oxidation changes the electronic properties and conformation of the ring, impacting its interaction with biological targets.

Furthermore, these compounds can be sensitive to moisture, which can lead to hydrolysis or catalyze other degradation reactions.[5]

Table 1: Physicochemical Properties of Parent Thietane This table provides data for the parent thietane ring as a fundamental reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | [6] |

| Molar Mass | 74.14 g·mol⁻¹ | [6] |

| Appearance | Colorless liquid | [6] |

| Density | 1.028 g·cm⁻³ | [6] |

| Boiling Point | 94 to 95 °C | [6] |

| Ring Strain Energy | 19.6 kcal/mol | [4] |

Potential Degradation Pathways

Understanding potential failure points is key to preventing them. The diagram below illustrates the primary degradation pathways for a generic thietane amine upon exposure to air (oxygen) and moisture.

Step-by-Step Methodology:

-

Preparation: Place the solvent in a Schlenk flask sealed with a greased stopcock or PTFE valve. Do not fill the flask more than halfway.

-

Freeze: Carefully immerse the flask in a dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, which prevents the flask from cracking.

-

Pump: Once the solvent is completely frozen solid, open the flask's stopcock to a high-vacuum line. Allow it to evacuate for at least 3-5 minutes. You will see bubbles cease to form in the frozen solid.

-

Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may use a water bath to speed this up, but do not heat it.

-

Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

-

Storage: After the final thaw, backfill the flask with a positive pressure of inert gas (e.g., Argon). The solvent is now ready for use.

Protocol: Transfer of a Liquid Thietane Amine via Cannula

Cannula transfer (using a double-tipped needle) is the standard method for transferring measured quantities of air-sensitive liquids or solutions between sealed vessels. [7] Causality: This technique uses a pressure differential to move liquid. A positive pressure of inert gas in the source flask pushes the liquid through the cannula into a receiving flask that is either at atmospheric pressure or under a slight vacuum. [7]

Step-by-Step Methodology:

-

Preparation: Ensure both the source Schlenk flask (containing the thietane amine solution) and the receiving Schlenk flask are under a positive pressure of inert gas, indicated by gentle bubbling from their respective lines into a bubbler.

-

Insert Cannula: Take a stainless-steel cannula and insert one end through the septum of the source flask, ensuring the tip is below the surface of the liquid.

-

Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask. To start the flow, either slightly increase the inert gas flow to the source flask or vent the receiving flask by inserting a needle connected to a bubbler. The pressure difference will push the liquid from the source to the receiving flask.

-

Measure Transfer: If transferring a specific volume, use graduation marks on the source flask. For more precise transfers, weigh the receiving flask before and after the addition.

-

Stop Transfer: To stop the flow, simply lift the cannula in the source flask so its tip is above the liquid level. The inert gas will then flush the remaining liquid out of the cannula.

-

Removal: Remove the cannula from the receiving flask first, and then from the source flask to maintain a positive pressure in both vessels.

Protocol: Setting Up an Air-Sensitive Reaction

-

Glassware Preparation: All glassware (reaction flask, addition funnel, condenser, etc.) must be rigorously dried in an oven (e.g., 140°C for at least 4 hours) to remove adsorbed water. [8]2. Assembly and Purging: Assemble the glassware while still hot and immediately connect it to the Schlenk line. Use a thin, even layer of high-vacuum grease on all ground-glass joints.

-

Purge Cycle: Evacuate the entire apparatus using the vacuum manifold, then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed. [9]Leave the apparatus under a positive pressure of inert gas.

-

Reagent Addition (Solids): If a solid reagent is required, it should be weighed inside a glovebox and added to the reaction flask before assembly and purging. Alternatively, it can be added via a side-arm flask against a strong counterflow of inert gas.

-

Reagent Addition (Liquids): Add degassed solvents and liquid reagents (like the thietane amine) via a dried, inert-gas-flushed syringe or via cannula transfer as described in Protocol 3.2. [10]

Protocol: Air-Free Filtration

To isolate a solid product from a reaction mixture without exposing it to air, a Schlenk filter is used. [7]

-

Setup: Connect the Schlenk flask containing the reaction mixture to one end of a Schlenk filter. Connect an empty, purged receiving Schlenk flask to the other end.

-

Inversion: Carefully invert the entire assembly.

-

Filtration: Establish a pressure gradient by applying a slight vacuum to the receiving flask or increasing the inert gas pressure in the top flask. This will force the liquid through the filter frit, leaving the solid product behind.

-